molecular formula C6H14ClNO B1383083 (2-Aminoethoxy)cyclobutane hydrochloride CAS No. 1949816-30-1

(2-Aminoethoxy)cyclobutane hydrochloride

Cat. No. B1383083
M. Wt: 151.63 g/mol
InChI Key: KOIPKCDASCMRMJ-UHFFFAOYSA-N
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Description

“(2-Aminoethoxy)cyclobutane hydrochloride” is a chemical compound with the CAS Number: 1949816-30-1 . It is used in various chemical reactions and can be found in different products .


Synthesis Analysis

The synthesis of cyclobutanes, such as “(2-Aminoethoxy)cyclobutane hydrochloride”, often involves [2+2] photocycloaddition reactions . These reactions are among the most important and frequently used photochemical reactions . They involve two olefins, one of which is required to be excited by ultraviolet (UV) or visible light .


Molecular Structure Analysis

The molecular formula of “(2-Aminoethoxy)cyclobutane” is C6H13NO . It has a molecular weight of 115.17 g/mol . The InChIKey of the compound is XOUFUYNNQPAWFG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Aminoethoxy)cyclobutane” include a molecular weight of 115.17 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 115.099714038 g/mol . The Topological Polar Surface Area is 35.2 Ų .

Scientific Research Applications

Conformational Analysis in Cyclobutane Derivatives

(2-Aminoethoxy)cyclobutane hydrochloride, as a cyclobutane derivative, has been studied in the context of conformational analysis. Research combining experimental techniques and computational methods has investigated the conformational preferences of cyclobutane rings influenced by different substituents, including amino acid derivatives. This analysis is crucial for understanding the structural behavior of cyclobutane derivatives in various states (solid, gas, solution) and has implications in organic chemistry and material science (Jiménez‐Osés et al., 2006).

Synthesis of Polyfunctionalized Cyclobutane Derivatives

Research on (2-Aminoethoxy)cyclobutane hydrochloride extends to the synthesis of polyfunctionalized cyclobutane derivatives. These derivatives, obtained from chiral precursors like (-)-alpha-pinene, play a significant role in the stereoselective synthesis of dehydro amino acids. Such compounds are valuable for the construction of other alpha-amino acids with chiral centers, demonstrating the compound's relevance in synthetic organic chemistry (Moglioni et al., 2000).

Application in Beta-Peptides

Cyclobutane-containing compounds like (2-Aminoethoxy)cyclobutane hydrochloride have been utilized in the synthesis of beta-peptides. These peptides, incorporating cyclobutane amino acids, exhibit high rigidity due to strong intramolecular hydrogen bonds and cis-fused structural units. The study of these compounds aids in understanding the structural and conformational aspects of peptides and could have implications in drug design (Izquierdo et al., 2005).

Biomedical Applications

The cyclobutane scaffold, a common feature in compounds like (2-Aminoethoxy)cyclobutane hydrochloride, is instrumental in synthesizing products used in various biomedical applications. These include surfactants, gelators for hydroxylic solvents, and metal cation ligands. The unique properties of cyclobutane rings make them suitable candidates for developing new materials and drugs with specific biological properties (Illa et al., 2019).

Synthesis of Amino Acid Analogues

The compound and its related cyclobutane derivatives are pivotal in synthesizing various amino acid analogues. These synthesized analogues have been instrumental in creating more complex molecules like beta-dipeptides and other polymers with enhanced rigidity and unique structural properties (Avenoza et al., 2005).

properties

IUPAC Name

2-cyclobutyloxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-4-5-8-6-2-1-3-6;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIPKCDASCMRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethoxy)cyclobutane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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